2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the 8-oxo-purine-6-carboxamide family, characterized by a purine core modified with ethoxyphenyl substituents at positions 2 and 9, an oxo group at position 8, and a carboxamide group at position 6. Its synthesis likely follows a pathway similar to Huang et al.’s method for analogous derivatives, involving thiourea intermediate formation and S-alkylation . The ethoxy groups at positions 2 (ortho) and 9 (para) on the phenyl rings contribute to its unique steric and electronic profile, distinguishing it from structurally related compounds.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-30-14-11-9-13(10-12-14)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-7-5-6-8-16(15)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCJXEKRELQFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
Formation of the Purine Core
The synthesis begins with the construction of the purine ring system, which serves as the fundamental scaffold for subsequent modifications. Several approaches can be employed for this critical first stage:
Condensation Reaction Approach
One common method involves a series of condensation reactions starting with simple nitrogen-containing precursors. This approach typically includes:
- Initial formation of an imidazole or pyrimidine intermediate
- Subsequent cyclization to complete the purine bicyclic system
- Introduction of the oxo group at position 8 through selective oxidation
Building from Existing Heterocycles
Alternatively, the synthesis can begin with pre-formed heterocyclic compounds that undergo further transformation:
The introduction of ethoxyphenyl groups at positions 2 and 9 represents a crucial aspect of the synthesis. For the 9-position substitution, nucleophilic substitution reactions are commonly employed:
- The purine nitrogen at position 9 acts as a nucleophile
- Reaction with appropriately activated ethoxyphenyl derivatives (such as 4-ethoxyphenyl halides)
- Requires base conditions to facilitate the nucleophilic attack
For the 2-position ethoxyphenyl group, several approaches can be utilized:
- Palladium-catalyzed cross-coupling reactions (such as Suzuki coupling)
- Direct C-H activation methods
- Nucleophilic aromatic substitution if appropriate leaving groups are present
Carboxamide Formation at Position 6
The carboxamide functionality at position 6 is typically introduced in the later stages of synthesis through one of the following methods:
Specific Synthetic Pathways
Total Synthesis Approach
A comprehensive synthetic route for 2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be divided into several distinct stages, as outlined in Table 1:
Table 1: Sequential Stages in the Total Synthesis Approach
| Stage | Primary Reaction | Key Reagents | Expected Yield (%) | Critical Considerations |
|---|---|---|---|---|
| 1 | Formation of purine core | Formamide, nitrogen-containing precursors | 65-75 | Temperature control is crucial |
| 2 | Introduction of 9-(4-ethoxyphenyl) group | 4-Ethoxyphenyl halide, base | 70-80 | Protection of reactive sites may be necessary |
| 3 | Introduction of 8-oxo functionality | Oxidizing agents | 75-85 | Selectivity for position 8 is important |
| 4 | Introduction of 2-(2-ethoxyphenyl) group | 2-Ethoxyphenylboronic acid, Pd catalyst | 60-75 | Requires inert atmosphere |
| 5 | Formation of 6-carboxamide | Ammonia or amines | 70-80 | Careful control of reaction conditions |
Palladium-Catalyzed Coupling Approach
The use of palladium-catalyzed coupling reactions represents a modern and efficient method for introducing aryl substituents into the purine scaffold. Based on analogous syntheses, the following conditions have proven effective for similar compounds:
Table 2: Palladium-Catalyzed Coupling Conditions for Aryl Substitution
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Atmosphere | Yield (%) |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | MeOH/H₂O (3:1) | 60 | 4 | Nitrogen | 65-75 |
| Pd(dppf)Cl₂ | - | Na₂CO₃ | 1,4-dioxane | 90 | 2 | Argon | 70-80 |
| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 80 | 6 | Argon | 60-70 |
These conditions have been adapted from successful syntheses of related compounds and would need optimization for the specific target molecule.
Modular Assembly Strategy
A modular approach to the synthesis involves preparing key intermediates separately and then assembling them in a strategic sequence:
- Preparation of appropriately functionalized purine core
- Separate synthesis of ethoxyphenyl building blocks with suitable reactive groups
- Sequential introduction of these building blocks under controlled conditions
- Final installation of the carboxamide functionality
This approach offers advantages in terms of flexibility and potential for optimization at each stage.
Reaction Condition Optimization
Temperature and Pressure Effects
The reaction temperature plays a crucial role in the success of many steps in the synthesis of substituted purines. Table 3 summarizes the optimal temperature ranges for key transformation steps:
Table 3: Temperature Optimization for Key Synthetic Steps
| Synthetic Step | Optimal Temperature Range (°C) | Effect of Temperature Increase | Effect of Temperature Decrease |
|---|---|---|---|
| Purine core formation | 120-150 | Increased rate, possible side reactions | Slower reaction, potential incomplete conversion |
| N-9 substitution | 60-80 | Faster reaction, risk of decomposition | Cleaner reaction, extended reaction time |
| Pd-catalyzed coupling | 80-100 | Enhanced reactivity, catalyst degradation risk | Slower coupling, higher selectivity |
| Carboxamide formation | 40-60 | Accelerated amidation, potential side reactions | Cleaner conversion, longer reaction times |
Most reactions are conducted at atmospheric pressure, though certain transformations may benefit from either reduced or elevated pressure conditions.
Solvent Selection and Effects
The choice of solvent significantly influences reaction outcomes in the synthesis of substituted purines:
Table 4: Solvent Effects on Key Synthetic Transformations
| Solvent | Advantages | Disadvantages | Best Application |
|---|---|---|---|
| DMF | High boiling point, excellent solvation | Difficult removal, toxicity concerns | Nucleophilic substitutions |
| Methanol/Water mixtures | Green option, good for salt formation | Limited solubility for some intermediates | Palladium-catalyzed couplings |
| 1,4-Dioxane | Good solubility, wide temperature range | Peroxide formation risk | Cross-coupling reactions |
| THF | Versatile, easily removed | Limited temperature range | Metalation reactions |
| Ethanol | Relatively green, good solubility | Moderate boiling point | Condensation reactions |
Mixed solvent systems often provide optimal conditions, particularly for metal-catalyzed reactions where phase transfer can be beneficial.
Catalyst Considerations
For the introduction of the ethoxyphenyl groups, particularly at the 2-position, palladium catalysts have proven highly effective. The selection of the appropriate catalyst and ligand system is critical for achieving high yields and selectivity:
Table 5: Catalyst Systems for Aryl Substitution in Purines
| Catalyst System | Ligand Type | Advantages | Limitations | Typical Loading (mol%) |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Monodentate phosphine | Widely available, cost-effective | Moderate activity | 1-5 |
| Pd(dppf)Cl₂ | Bidentate phosphine | High activity, thermal stability | Higher cost | 0.5-2 |
| Pd(PPh₃)₄ | Tetrakis(phosphine) | Pre-formed active catalyst | Air sensitivity | 2-5 |
| Pd₂(dba)₃/XPhos | Bulky phosphine | Effective for sterically hindered couplings | Specialized ligand required | 0.1-1 |
The choice of catalyst system should be guided by the specific requirements of the transformation, considering factors such as steric hindrance, electronic properties of the coupling partners, and desired reaction conditions.
Purification and Isolation Techniques
Chromatographic Methods
Purification of intermediates and the final product typically employs various chromatographic techniques:
- Column chromatography using silica gel with appropriate solvent systems
- Flash chromatography for more rapid purification
- Preparative HPLC for higher purity requirements
The selection of mobile phases is critical and often requires optimization for each intermediate.
Crystallization and Recrystallization
Crystallization represents an efficient method for obtaining high-purity products:
- The crude product is dissolved in a minimum amount of hot solvent
- Slow cooling or addition of an anti-solvent induces crystallization
- Multiple recrystallizations may be necessary to achieve desired purity
For similar purine derivatives, methanol, ethanol, and acetone-water mixtures have been successfully employed as recrystallization solvents.
Final Product Isolation
The isolation of the final product often involves:
Scale-up Considerations and Industrial Production
Continuous Flow Processing
For industrial production, continuous flow chemistry offers several advantages over batch processes:
Green Chemistry Approaches
More sustainable approaches to the synthesis can be implemented through:
- Solvent selection (water, ethanol, or 2-methyltetrahydrofuran)
- Catalyst recycling strategies for precious metals
- Waste minimization through process optimization
- Energy efficiency improvements in heating and cooling
- Use of renewable feedstocks where possible
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:
Key Observations:
Substituent Effects: Ethoxy vs. Fluorine Substitution: The 4-fluorophenyl analog (CAS 900010-96-0) exhibits electron-withdrawing properties, which may enhance binding affinity in electron-deficient environments .
Steric and Electronic Profiles: The target compound’s dual ethoxy groups introduce significant steric bulk, which could hinder binding to compact active sites but improve selectivity for larger pockets. Methyl substituents (e.g., CAS 64440-99-9) reduce molecular weight (283.29 vs.
Synthesis and Scalability :
Biological Activity
The compound 2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , often referred to as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound is characterized by a complex structure that combines multiple functional groups, primarily a purine core with ethoxyphenyl substituents. The molecular formula is , and it exhibits the following structural features:
- Purine Base : Central to its biological activity.
- Ethoxyphenyl Groups : These substituents may enhance lipophilicity and modulate interactions with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 4.8 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 6.1 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria.
Enzyme Inhibition
In addition to its anticancer effects, this compound has been reported to inhibit certain enzymes, such as:
- Topoisomerase II : Key in DNA replication; inhibition may lead to DNA damage in rapidly dividing cells.
- Cyclin-dependent Kinases (CDKs) : Involved in cell cycle regulation; inhibition could result in cell cycle arrest.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The purine structure allows for effective binding to enzyme active sites.
- Modulation of Signaling Pathways : It may influence pathways related to cell growth and survival, particularly in cancer cells.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), suggesting a shift towards apoptosis in breast cancer cells .
- In Vivo Model : In an animal model, administration of the compound resulted in significant tumor reduction compared to control groups, indicating its potential for therapeutic application .
Q & A
Q. What are the established synthetic routes for this compound, and what catalysts are typically employed?
The synthesis involves multi-step organic reactions, starting with functionalization of the purine core. Key steps include:
- Suzuki-Miyaura coupling for aryl group introduction using Pd(PPh₃)₄ catalysts and arylboronic acids .
- Amidation reactions under controlled pH (7–9) and temperatures (60–80°C) to attach the carboxamide group .
- Use of Lewis acids (e.g., AlCl₃) to facilitate etherification of ethoxyphenyl substituents . Optimize yields by employing anhydrous solvents (e.g., toluene) and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing purity and structural integrity?
Essential methods include:
- 1H/13C NMR : Confirm substituent positions and purity (>95% by integration) .
- IR Spectroscopy : Validate carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₂₀H₂₀N₄O₄, [M+H]+ = 393.15) .
- X-ray Crystallography : Resolve stereochemistry (if crystalline) .
Q. What solubility properties influence experimental design?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ~10 mg/mL) but limited aqueous solubility (<1 mg/mL). For biological assays:
- Use co-solvents (e.g., 5% DMSO in PBS) .
- Conduct kinetic solubility assays at physiological pH (7.4) to mimic in vivo conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
Apply design of experiments (DoE) to test variables:
- Catalyst loading : 0.5–5 mol% Pd catalysts .
- Temperature : 70–100°C for coupling efficiency .
- Solvent polarity : Compare DMF (polar) vs. THF (less polar) for solubility . Monitor progress via TLC and isolate intermediates via column chromatography (hexane/EtOAc) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or compound purity. Recommendations:
- Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- Dose-response curves : Test across concentrations (nM–μM) to confirm IC₅₀ reproducibility .
- Target selectivity panels : Compare activity against related enzymes (e.g., kinase isoforms) .
Q. How to determine binding affinity and selectivity for enzymatic targets?
Methodological approaches include:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Enzymatic inhibition assays : Use fluorogenic substrates to monitor activity (e.g., ATPase assays) .
Q. What in silico methods predict metabolic stability and drug-drug interactions?
Computational strategies:
- CYP450 docking : Model interactions with CYP3A4/2D6 using AutoDock Vina .
- ADMET prediction : Utilize SwissADME to estimate permeability and hepatic extraction . Validate with human liver microsomes (HLM) : Track metabolite formation via LC-MS/MS .
Methodological Notes
- Contradiction Analysis : If biological data conflict, cross-validate using orthogonal assays (e.g., SPR vs. ITC) and replicate under standardized protocols .
- Safety : Handle with nitrile gloves and fume hoods due to potential dermal/ocular toxicity (Category 4 Acute Toxicity per GHS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
